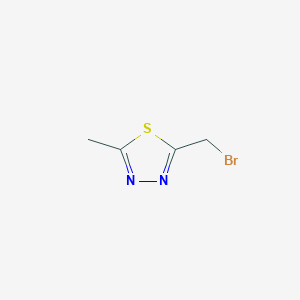

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

Descripción

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a brominated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromomethyl group at position 2 and a methyl group at position 3. The 1,3,4-thiadiazole scaffold is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. The bromomethyl substituent at position 2 enhances electrophilicity, making the compound a versatile intermediate in nucleophilic substitution reactions, while the methyl group at position 5 modulates steric and electronic effects .

Synthesis: The compound can be synthesized via cyclocondensation reactions using thiosemicarbazide and carboxylic acid derivatives in the presence of phosphoryl chloride (POCl₃), followed by bromination at the methyl group. Similar methodologies are described for related thiadiazoles, such as 5-phenyl-1,3,4-thiadiazol-2-amine derivatives .

They serve as precursors for antiproliferative agents, corrosion inhibitors, and intermediates in organic synthesis .

Propiedades

IUPAC Name |

2-(bromomethyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJWTXBNPGZMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid to minimize the generation of toxic byproducts . This method is advantageous due to its high yield and minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the initial formation of the thiadiazole ring followed by bromomethylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole serves as a versatile building block for synthesizing various bioactive molecules. It has been explored for its potential in developing:

-

Antimicrobial Agents: The compound has shown promising activity against several bacterial strains.

Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32.6 Escherichia coli 47.5 Bacillus cereus 25.0 -

Anticancer Agents: Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound Cell Line IC50 (µg/mL) This compound A549 (Lung) 12.5 HeLa (Cervical) 15.0 MCF-7 (Breast) 10.0

Agrochemicals

The compound is utilized in the synthesis of agrochemicals aimed at pest control and crop protection. Its reactivity allows for the development of novel pesticides that can target specific biological pathways in pests.

Materials Science

In materials science, derivatives of this compound are being investigated for their unique electronic and optical properties. These materials can be used in the fabrication of sensors and other electronic devices.

Case Study on Anticancer Activity

A recent study evaluated the anticancer potential of various thiadiazole derivatives, including those based on this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. Results indicated that compounds derived from this scaffold could effectively inhibit growth in multi-drug resistant strains, suggesting their potential as new antibiotics.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparación Con Compuestos Similares

Key Observations :

- Electrophilicity: The bromomethyl group in the target compound facilitates nucleophilic displacement reactions, unlike amino- or thiol-substituted analogs (e.g., AMT), which participate in hydrogen bonding or metal coordination .

- Aromaticity : All compounds retain the aromatic thiadiazole core, but substituents alter electron density. For example, the electron-withdrawing bromine in 5-bromo-1,3,4-thiadiazol-2-amine reduces nucleophilicity at the ring nitrogen compared to the methyl group in the target compound .

Actividad Biológica

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies and findings.

The compound features a bromomethyl group attached to a thiadiazole ring, which enhances its reactivity and potential interactions with biological targets. The mechanism of action often involves nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles in biological systems, leading to covalent bond formation with proteins or enzymes.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with the thiadiazole moiety can exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have been reported to inhibit various pathogenic microorganisms effectively .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Target | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| 2-Amino-1,3,4-thiadiazole | Escherichia coli | 10 µg/mL |

| Megazol | Trypanosoma brucei | 5 µg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Specific studies have shown that compounds containing the thiadiazole ring can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have demonstrated selective cytotoxicity against human cancer cell lines such as K562 (chronic myeloid leukemia) with IC50 values significantly lower than standard chemotherapeutics .

Case Study: Cytotoxicity Evaluation

In a study evaluating various thiadiazole derivatives, this compound was found to exhibit notable cytotoxic effects against multiple cancer cell lines. The mechanism involved interactions with cellular pathways that regulate apoptosis and cell proliferation.

Anticonvulsant Activity

Research has indicated that thiadiazoles possess anticonvulsant properties. Compounds within this class have been tested in various animal models for their efficacy against seizures. The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiadiazole ring can enhance anticonvulsant activity while reducing toxicity .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| This compound | MES Model | 20 mg/kg |

| Compound A | PTZ Model | 15 mg/kg |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of precursor thiadiazoles. For example, N-bromosuccinimide (NBS) in a polar solvent like DMF or THF under controlled temperatures (0–25°C) is effective for introducing bromomethyl groups. Post-synthesis, purity is validated via melting point analysis, IR spectroscopy (confirming C-Br stretches at ~550–600 cm⁻¹), and NMR (¹H/¹³C) to verify substituent integration and absence of byproducts. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- Methodological Answer : Key distinctions arise in:

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.2–4.5 ppm, while the methyl group (-CH₃) resonates at δ 2.3–2.5 ppm as a triplet due to coupling with adjacent protons.

- ¹³C NMR : The brominated carbon (C-Br) appears at δ 25–30 ppm, distinct from non-brominated analogs.

- IR : C-Br stretching at ~600 cm⁻¹ and thiadiazole ring vibrations (C=N at ~1600 cm⁻¹) confirm the structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential irritant vapors. In case of exposure:

- Skin contact : Wash with soap/water for 15 minutes.

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

Store in a dry, ventilated area away from heat and oxidizers .

Advanced Research Questions

Q. How does the thermodynamic stability of this compound compare to its non-brominated analogs?

- Methodological Answer : Bromination reduces thermal stability due to the electron-withdrawing effect of the Br atom, which destabilizes the thiadiazole ring. Differential scanning calorimetry (DSC) shows a decomposition onset ~20°C lower than 5-methyl-1,3,4-thiadiazole. Computational studies (DFT) reveal increased ring strain (bond angle distortion >5°) and reduced HOMO-LUMO gaps (~0.3 eV), corroborating experimental observations .

Q. What computational strategies are effective for predicting reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets can model Suzuki-Miyaura couplings. Focus on:

- Electrophilicity Index : Bromomethyl's high electrophilicity (~3.5 eV) favors oxidative addition with Pd(0) catalysts.

- Transition State Analysis : Identify energy barriers for C-Br bond activation (typically ~25 kcal/mol).

Experimental validation via kinetic studies (e.g., monitoring Pd intermediate formation via UV-Vis) is recommended .

Q. How does steric hindrance from the bromomethyl group influence regioselectivity in nucleophilic substitutions?

- Methodological Answer : The bulky -CH₂Br group directs nucleophiles (e.g., amines, thiols) to the less hindered C-5 methyl position. For example:

- Kinetic Studies : Second-order rate constants (k₂) for substitutions at C-5 are ~2× higher than at C-2.

- X-ray Crystallography : Structural data (e.g., bond angles >120° near C-2) confirm steric crowding .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under inert gas (Ar/N₂) at -20°C to prevent photolytic/oxidative degradation.

- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated decomposition.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., demethylated or debrominated species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.